rac Desethyl Oxybutynin-d5 Hydrochloride
Overview
Description
rac-Desethyl Oxybutynin (hydrochloride) is an active metabolite of the muscarinic acetylcholine receptor antagonist oxybutynin. It is formed from oxybutynin by the cytochrome P450 isoform CYP3A4. This compound binds to muscarinic acetylcholine receptors in various tissues, including the bladder, submaxillary gland, heart, and colon .
Mechanism of Action
Target of Action
The primary target of Rac Desethyl Oxybutynin-d5 Hydrochloride, also known as NT0502 Hydrochloride, is the muscarinic receptors . These receptors play a crucial role in various functions of the nervous system, particularly in the regulation of heart rate and smooth muscle contraction .
Mode of Action
NT0502 Hydrochloride acts as a selective anticholinergic agent . It works by inhibiting the muscarinic action of acetylcholine on smooth muscle . This compound preferentially blocks muscarinic receptors in the salivary glands , thereby reducing the production and secretion of saliva .
Biochemical Pathways
The action of NT0502 Hydrochloride affects the cholinergic pathway . By blocking the muscarinic receptors, it inhibits the binding of acetylcholine, a neurotransmitter that mediates the contraction of smooth muscles and dilation of blood vessels . This results in the relaxation of the detrusor muscle of the bladder, preventing the urge to void .
Pharmacokinetics
This compound is primarily used as a tracer in pharmacokinetic studies . It is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . .
Result of Action
The molecular and cellular effects of NT0502 Hydrochloride’s action result in the reduction of salivation . By blocking the muscarinic receptors in the salivary glands, it decreases the production and secretion of saliva . This makes it a potential treatment for conditions like chronic sialorrhea, which is characterized by excessive drooling .
Biochemical Analysis
Biochemical Properties
“rac Desethyl Oxybutynin-d5 Hydrochloride” is primarily used as a tracer in pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .
Cellular Effects
“this compound” binds to muscarinic acetylcholine receptors (mAChRs) in isolated rat bladder, submaxillary gland, heart, and colon . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mAChRs, inhibiting the action of the neurotransmitter acetylcholine, which is important for involuntary movement .
Metabolic Pathways
“this compound” is involved in metabolic pathways that include interactions with enzymes or cofactors. It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-Desethyl Oxybutynin (hydrochloride) is synthesized from oxybutynin through the action of the cytochrome P450 enzyme CYP3A4. The reaction involves the removal of an ethyl group from oxybutynin, resulting in the formation of rac-Desethyl Oxybutynin. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of rac-Desethyl Oxybutynin (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-Desethyl Oxybutynin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of rac-Desethyl Oxybutynin, as well as substituted compounds with different functional groups .
Scientific Research Applications
rac-Desethyl Oxybutynin (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of muscarinic acetylcholine receptor antagonists.
Biology: Employed in biological studies to understand the binding affinity and activity of muscarinic acetylcholine receptors in different tissues.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as overactive bladder and other urinary disorders.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs targeting muscarinic acetylcholine receptors
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: The parent compound from which rac-Desethyl Oxybutynin is derived. It has similar antimuscarinic properties but differs in its metabolic profile.
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder. It has a different chemical structure and pharmacokinetic properties.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action compared to oxybutynin and its metabolites.
Uniqueness
rac-Desethyl Oxybutynin (hydrochloride) is unique due to its specific binding affinity to muscarinic receptors and its formation as an active metabolite of oxybutynin. Its distinct metabolic pathway and receptor binding profile contribute to its unique pharmacological effects .
Properties
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81039-77-2 | |
Record name | N-Desethyloxybutynin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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